molecular formula C12H10N2O2 B14591872 7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 61428-42-0

7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one

Cat. No.: B14591872
CAS No.: 61428-42-0
M. Wt: 214.22 g/mol
InChI Key: WQLYHMBDEZTTPV-UHFFFAOYSA-N
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Description

7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its fused ring structure, which includes an oxazole ring fused to a quinoline ring. The presence of methyl groups at the 7 and 8 positions adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives. The formation of the oxazole ring can occur via two routes, depending on the nature of the substituent on the acyl residue .

Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst . This method allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the reactive positions on the oxazole and quinoline rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one include other oxazoloquinolines and related heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of methyl groups at the 7 and 8 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61428-42-0

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

7,8-dimethyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one

InChI

InChI=1S/C12H10N2O2/c1-6-3-8-9(4-7(6)2)13-5-10-11(8)16-12(15)14-10/h3-5H,1-2H3,(H,14,15)

InChI Key

WQLYHMBDEZTTPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1C)NC(=O)O3

Origin of Product

United States

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